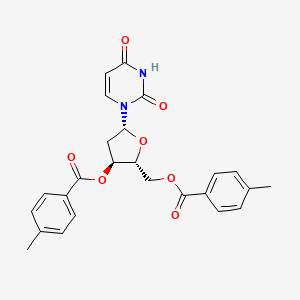
2'-Deoxy-3',5'-DI-O-(4-methylbenzoyl)-uridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-uridine is a modified nucleoside derivative It is structurally related to uridine, a nucleoside that is a component of RNA The modification involves the addition of two 4-methylbenzoyl groups at the 3’ and 5’ positions of the deoxyribose sugar
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-uridine typically involves the protection of the hydroxyl groups at the 3’ and 5’ positions of the deoxyribose sugar with 4-methylbenzoyl groups. This can be achieved through esterification reactions using 4-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.
Industrial Production Methods
Industrial production of 2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-uridine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-uridine can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the parent nucleoside, 2’-deoxyuridine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-methylbenzoyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Substitution: Nucleophilic substitution reactions often require the use of nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Hydrolysis: The major product of hydrolysis is 2’-deoxyuridine.
Substitution: The products of substitution reactions depend on the nucleophile used. For example, reaction with an amine can yield an amide derivative.
Aplicaciones Científicas De Investigación
2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-uridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids and nucleoside analogs.
Biology: The compound is used in studies of nucleic acid structure and function, particularly in understanding the effects of nucleoside modifications on RNA and DNA.
Industry: The compound is used in the production of oligonucleotides for research and therapeutic purposes.
Mecanismo De Acción
The mechanism of action of 2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-uridine involves its incorporation into nucleic acids. The presence of the 4-methylbenzoyl groups can alter the conformation and stability of the nucleic acid, affecting its interactions with proteins and other molecules. This can lead to inhibition of viral replication or disruption of cancer cell growth.
Comparación Con Compuestos Similares
Similar Compounds
- 2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-guanosine
- 2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-cytidine
- 2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-adenosine
Uniqueness
2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-uridine is unique due to its specific modification at the 3’ and 5’ positions with 4-methylbenzoyl groups. This modification can significantly alter the chemical and biological properties of the nucleoside, making it a valuable tool in research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C25H24N2O7 |
|---|---|
Peso molecular |
464.5 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C25H24N2O7/c1-15-3-7-17(8-4-15)23(29)32-14-20-19(34-24(30)18-9-5-16(2)6-10-18)13-22(33-20)27-12-11-21(28)26-25(27)31/h3-12,19-20,22H,13-14H2,1-2H3,(H,26,28,31)/t19-,20+,22+/m0/s1 |
Clave InChI |
PHIPERUMORAWER-TUNNFDKTSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=CC(=O)NC3=O)OC(=O)C4=CC=C(C=C4)C |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=CC(=O)NC3=O)OC(=O)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



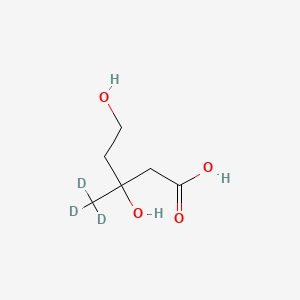
![(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid](/img/structure/B13421383.png)

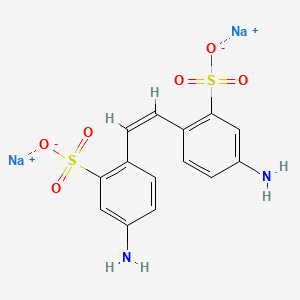
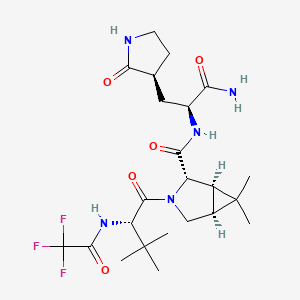
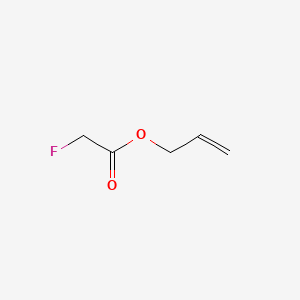
![Methylene-bridged [6]cycloparaphenylene](/img/structure/B13421403.png)

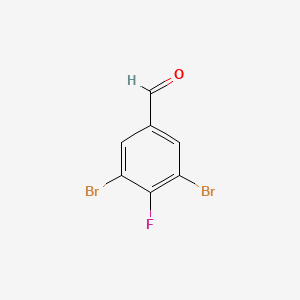
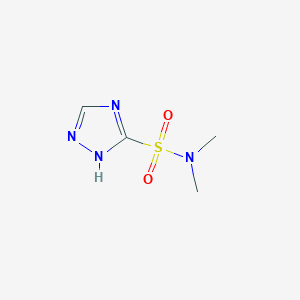
![O-[4-(trifluoromethyl)phenyl] chloromethanethioate](/img/structure/B13421436.png)
![[2-[(6R,8S,10S,11S,13S,14S,16R)-2-bromo-6,9-difluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13421439.png)
![(7S,9S)-7-[(2R,4R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromoacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrobromide](/img/structure/B13421451.png)
